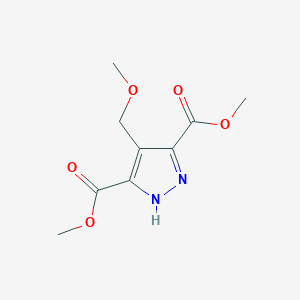

Dimethyl 4-(methoxymethyl)-1H-pyrazole-3,5-dicarboxylate

Description

Properties

Molecular Formula |

C9H12N2O5 |

|---|---|

Molecular Weight |

228.20 g/mol |

IUPAC Name |

dimethyl 4-(methoxymethyl)-1H-pyrazole-3,5-dicarboxylate |

InChI |

InChI=1S/C9H12N2O5/c1-14-4-5-6(8(12)15-2)10-11-7(5)9(13)16-3/h4H2,1-3H3,(H,10,11) |

InChI Key |

IZPQXBPIPLJVQH-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=C(NN=C1C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-(methoxymethyl)-1H-pyrazole-3,5-dicarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with a 1,3-dicarbonyl compound, followed by esterification. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization and esterification processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(methoxymethyl)-1H-pyrazole-3,5-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

Substitution: The methoxymethyl and ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols. Substitution reactions can result in a variety of functionalized pyrazole derivatives.

Scientific Research Applications

Dimethyl 4-(methoxymethyl)-1H-pyrazole-3,5-dicarboxylate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Dimethyl 4-(methoxymethyl)-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Dimethoxymethane: A related compound with similar structural features but different functional groups.

Dimethyl fumarate: Another ester compound with distinct chemical properties and applications.

Dimethyl acetylenedicarboxylate: A versatile building block in organic synthesis with different reactivity.

Uniqueness

Dimethyl 4-(methoxymethyl)-1H-pyrazole-3,5-dicarboxylate is unique due to its specific combination of functional groups and the pyrazole ring structure

Biological Activity

Dimethyl 4-(methoxymethyl)-1H-pyrazole-3,5-dicarboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's biological activity through various studies, highlighting its mechanisms of action, efficacy against specific diseases, and associated case studies.

Chemical Structure and Properties

This compound is a pyrazole derivative characterized by the following structural formula:

This structure includes two carboxylate groups and a methoxymethyl substituent, which may influence its biological interactions.

The biological activity of pyrazole derivatives, including this compound, often involves interactions with specific molecular targets. Research indicates that these compounds can inhibit various enzymes and pathways relevant to disease processes.

- Enzyme Inhibition : Pyrazole derivatives have been shown to inhibit cysteine proteases like cruzipain, which is crucial for the lifecycle of Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies demonstrated that modifications in the structure significantly affect inhibitory potency against this target .

- Anticancer Activity : Some pyrazole derivatives exhibit cytotoxic effects against cancer cell lines by inducing apoptosis through mechanisms such as caspase activation and Bcl-2 modulation. For instance, derivatives similar to this compound have shown promising results in reducing cell viability in lung (A549) and colon (Caco-2) cancer cell lines .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

| Study | Target | Activity | IC50 (µM) | Notes |

|---|---|---|---|---|

| Study A | T. cruzi Cysteine Protease | Inhibition | >50 | Low activity compared to standard drugs |

| Study B | A549 Cells | Cytotoxicity | 34.54 ± 8.32 | Significant decrease in cell viability |

| Study C | Caco-2 Cells | Cytotoxicity | 30.00 ± 5.00 | Induces apoptosis via caspase activation |

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives:

- Chagas Disease : A study demonstrated that certain pyrazole derivatives could inhibit T. cruzi growth effectively while maintaining low toxicity towards mammalian cells . This suggests a favorable therapeutic window for further development.

- Cancer Research : In a comparative study involving doxorubicin, pyrazole derivatives were shown to enhance cytotoxicity against cancer cells while exhibiting lower toxicity towards normal cells . This dual effect underscores their potential as adjunct therapies in cancer treatment.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Dimethyl 4-(methoxymethyl)-1H-pyrazole-3,5-dicarboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via alkylation of pyrazole precursors. For example, reacting dimethyl 1H-pyrazole-3,5-dicarboxylate with a methoxymethyl halide in acetone under reflux with K₂CO₃ as a base (24 hours, followed by solvent removal and crystallization). Key factors include solvent polarity (e.g., acetone vs. ethanol), temperature control (reflux ~56°C for acetone), and stoichiometric ratios to minimize by-products . Monitoring via TLC or HPLC ensures reaction completion .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- XRD : Determines crystal structure (monoclinic systems), lattice parameters, and intermolecular interactions (e.g., C–H···O, π-π stacking) .

- FTIR : Identifies functional groups (e.g., ester C=O at ~1700 cm⁻¹, methoxymethyl C–O at ~1100 cm⁻¹) .

- TEM : Resolves morphology (e.g., prismatic crystals from diethyl ether evaporation) .

Q. How can ester hydrolysis be controlled to modify the compound’s reactivity?

- Methodological Answer : Hydrolysis under basic conditions (e.g., NaOH in aqueous ethanol) selectively cleaves ester groups to carboxylic acids. Temperature (25–60°C) and reaction time (2–12 hours) dictate selectivity. Acidic workup (HCl) precipitates the product, validated by NMR for purity .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond angles or unit cell volumes) from different studies be resolved?

- Methodological Answer : Discrepancies may arise from polymorphism or solvent inclusion during crystallization. Compare datasets using software like Mercury or Olex2 to assess packing differences. Validate via repeated syntheses under controlled humidity/temperature and Rietveld refinement of XRD patterns .

Q. What strategies optimize regioselectivity in electrophilic substitutions on the pyrazole ring?

- Methodological Answer : Electron-withdrawing groups (e.g., esters) direct substitutions to the 4-position. DFT calculations predict reactivity hotspots, while experimental screening of catalysts (e.g., Lewis acids like AlCl₃) and solvents (polar aprotic DMF) enhances selectivity. Monitor via LC-MS to track intermediate formation .

Q. How does the methoxymethyl group influence biological activity compared to other substituents (e.g., cyanobenzyl)?

- Methodological Answer : The methoxymethyl’s ether oxygen enhances hydrogen-bonding potential, critical for enzyme inhibition (e.g., cytochrome P450). Compare IC₅₀ values via enzymatic assays (e.g., fluorometric kits) against analogs. Molecular docking (AutoDock Vina) models interactions with binding pockets, validated by mutagenesis studies .

Q. What mechanistic insights explain unexpected by-products during alkylation reactions?

- Methodological Answer : Competing SN1/SN2 pathways or over-alkylation can occur. Use kinetic isotope effects (KIE) and Hammett plots to elucidate mechanisms. Trapping intermediates with TEMPO (radical scavenger) or optimizing base strength (e.g., K₂CO₃ vs. DBU) suppresses side reactions .

Data Contradiction Analysis

Q. Why do FTIR spectra of similar pyrazole derivatives show variability in C=O stretching frequencies?

- Analysis : Differences arise from crystallinity (amorphous vs. crystalline samples) or solvent polarity during measurement. Solid-state FTIR (ATR mode) reduces solvent artifacts. Compare with computed spectra (Gaussian 16) to distinguish conformational effects .

Q. How to address discrepancies in reported biological activity data across studies?

- Analysis : Variability may stem from assay conditions (e.g., cell line viability, serum concentration). Standardize protocols (e.g., MTT assay at 48 hours, 10% FBS) and include positive controls (e.g., doxorubicin). Meta-analysis of IC₅₀ values using PRISMA guidelines identifies outliers .

Key Methodological Takeaways

- Synthesis : Prioritize alkylation in polar aprotic solvents with mild bases .

- Characterization : Combine XRD and TEM to correlate structure-morphology relationships .

- Reactivity : Use computational modeling to predict regioselectivity .

- Biological Studies : Standardize assays and validate targets via docking/mutagenesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.